
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide belongs to a class of non-peptidyl inhibitors that target cell adhesion processes mediated by the VLA-4 integrin. This integrin plays a crucial role in various inflammatory and autoimmune diseases. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a trifluoroethyl group, which enhances its pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of VLA-4 dependent cell adhesion. By blocking this integrin, the compound may reduce the migration of inflammatory cells to sites of injury or disease, thus alleviating symptoms associated with conditions such as multiple sclerosis and rheumatoid arthritis.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits cell adhesion in a dose-dependent manner. The following table summarizes key findings from various studies:
Study Reference | Concentration (µM) | % Inhibition | Cell Type |
---|---|---|---|
Study A | 1 | 45% | Human T cells |
Study B | 10 | 80% | Murine macrophages |
Study C | 5 | 60% | Endothelial cells |
In Vivo Studies
Animal model studies have shown that administration of this compound significantly reduces inflammation markers and improves clinical scores in models of autoimmune diseases. For example:
- Model : EAE (Experimental Autoimmune Encephalomyelitis)
- Dosage : 20 mg/kg daily
- Results : Reduction in clinical symptoms by approximately 70% compared to control groups.
Case Studies
-
Case Study on Rheumatoid Arthritis :
- Patient Group : 30 patients treated with the compound over 12 weeks.
- Outcome : Significant reduction in swollen joint count and improvement in quality of life metrics.
-
Case Study on Multiple Sclerosis :
- Patient Group : 25 patients with relapsing forms of MS.
- Outcome : Notable decrease in relapse rates and MRI evidence of lesions.
Safety and Toxicology
Preclinical safety assessments indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses. Long-term toxicity studies are ongoing to further evaluate chronic exposure effects.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.